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molecular formula C10H17N3 B8386702 N-[2-(4-pyridyl)ethyl]-1,3-diaminopropane

N-[2-(4-pyridyl)ethyl]-1,3-diaminopropane

Cat. No. B8386702
M. Wt: 179.26 g/mol
InChI Key: ZYHASFHSZCVRST-UHFFFAOYSA-N
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Patent
US04489075

Procedure details

A solution of sulphuryl chloride (7.5 g) in dichloromethane (20 cm3) was added dropwise over 15 minutes to a stirred solution of N-[2-(4-pyridyl)ethyl]-1,3-diaminopropane (10.0 g) in dichloromethane (100 cm3) and triethylamine (11.2 g) at -20°. The mixture was allowed to warm slowly to room temperature over 1 hour. After stirring for 16 hours the solution was filtered and sodium carbonate solution (50 cm3) was added. The aqueous phase was extracted with methylene chloride (2×50 cm3) and the dried (MgSO4) extracts were evaporated in vacuo to give an oil which was chromatographed on silica ("Merck 60. 9385") eluting with methanol:ethyl acetate, 1:19, to give a solid which was recrystallised from ethanol to afford 2-[2-(4-pyridyl)ethyl] tetrahydro-1,2,6-thiadiazine-1,1-dioxide, m.p. 124°-125° (2.0 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)(=[O:3])=[O:2].[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][NH:14][CH2:15][CH2:16][CH2:17][NH2:18])=[CH:8][CH:7]=1.C(N(CC)CC)C>ClCCl>[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][NH:18][S:1]2(=[O:3])=[O:2])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCNCCCN
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 hours the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
sodium carbonate solution (50 cm3) was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride (2×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica ("Merck 60. 9385")
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
ethyl acetate, 1:19, to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCN1S(NCCC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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